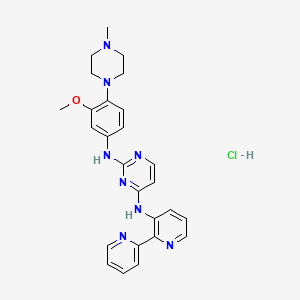

D3R/MOR antagonist 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of D3R/MOR antagonist 2 involves the design and optimization of chemical structures to achieve high affinity and efficacy for both dopamine D3 receptors and μ-opioid receptors. The synthetic route typically includes the following steps :

Design and Synthesis of Key Intermediates: The synthesis begins with the preparation of key intermediates, such as substituted trans-(2S, 4R)-pyrrolidine and trans-phenylcyclopropylamine.

Coupling Reactions: These intermediates are then coupled with opioid scaffolds derived from known agonists like TRV130 or loperamide.

Optimization: The final compounds are optimized for physicochemical properties, including blood-brain barrier permeability and receptor selectivity.

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis procedures, with a focus on yield optimization and cost-effectiveness.

Analyse Des Réactions Chimiques

D3R/MOR antagonist 2 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its activity and stability.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .

Applications De Recherche Scientifique

D3R/MOR antagonist 2 has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable tool for studying receptor-ligand interactions and the development of multi-target drugs.

Biology: The compound is used to investigate the roles of dopamine D3 receptors and μ-opioid receptors in various biological processes.

Medicine: This compound shows promise in the treatment of pain and substance use disorders by providing analgesic effects through μ-opioid receptor partial agonism and reducing opioid misuse liability via dopamine D3 receptor antagonism

Mécanisme D'action

D3R/MOR antagonist 2 exerts its effects through a dual mechanism of action:

Dopamine D3 Receptor Antagonism: By blocking dopamine D3 receptors, the compound reduces drug-seeking behavior and the potential for substance abuse.

μ-Opioid Receptor Partial Agonism: The compound provides analgesic effects by partially activating μ-opioid receptors, which helps in pain management without the high risk of addiction associated with full agonists

Comparaison Avec Des Composés Similaires

D3R/MOR antagonist 2 is unique due to its dual-target profile, which combines dopamine D3 receptor antagonism with μ-opioid receptor partial agonism. Similar compounds include:

Compound 46: Another dual-target ligand with similar properties but different structural features.

Compound 84: Known for its high affinity for dopamine D3 receptors and μ-opioid receptors.

Compound 114: Exhibits potent analgesic effects through a similar mechanism of action

These compounds share the dual-target approach but differ in their specific chemical structures and pharmacological profiles, highlighting the uniqueness of this compound.

Propriétés

Formule moléculaire |

C25H31ClN2O |

|---|---|

Poids moléculaire |

411.0 g/mol |

Nom IUPAC |

(1R,2S)-2-(4-chlorophenyl)-N-[2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethyl]cyclopropan-1-amine |

InChI |

InChI=1S/C25H31ClN2O/c26-20-8-6-19(7-9-20)21-17-22(21)27-15-12-24(23-5-1-4-14-28-23)13-16-29-25(18-24)10-2-3-11-25/h1,4-9,14,21-22,27H,2-3,10-13,15-18H2/t21-,22+,24?/m0/s1 |

Clé InChI |

PXLZPYQDTASRQC-JCVDRHSJSA-N |

SMILES isomérique |

C1CCC2(C1)CC(CCO2)(CCN[C@@H]3C[C@H]3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |

SMILES canonique |

C1CCC2(C1)CC(CCO2)(CCNC3CC3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)